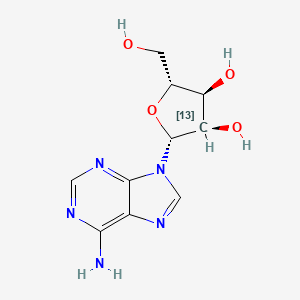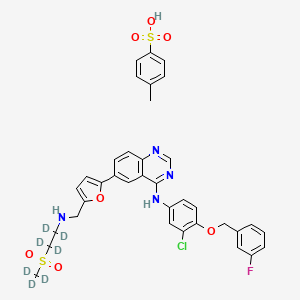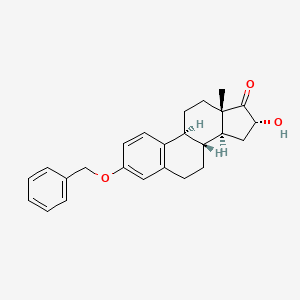
(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid is a biochemical compound with the molecular formula C18H32O4 and a molecular weight of 312.44 g/mol . This compound is characterized by the presence of hydroxyl groups at the 5th and 18th positions and double bonds at the 6th and 8th positions in its carbon chain. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid typically involves the hydroxylation of octadecadienoic acid derivatives. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the correct stereochemistry and double bond configuration .
Industrial Production Methods
it can be synthesized in laboratory settings using standard organic synthesis techniques involving hydroxylation and careful control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can result in saturated hydrocarbons .
Applications De Recherche Scientifique
(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid is primarily used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and properties of hydroxylated fatty acids.
Biology: Investigating the role of hydroxylated fatty acids in biological systems.
Medicine: Exploring potential therapeutic applications and biological effects.
Industry: Used as a reference compound in the development of new materials and chemicals.
Mécanisme D'action
The mechanism by which (5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can influence various biological processes, including signaling pathways and metabolic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S,6E,8Z)-5-Hydroxy-6,8-octadecadienoic acid: Similar structure but with only one hydroxyl group.
(5S,6E,8Z,11S,12E,14Z)-5,11-dihydroxyicosa-6,8,12,14-tetraenoic acid: Contains additional double bonds and hydroxyl groups.
5-Oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid: Contains a ketone group instead of hydroxyl groups.
Uniqueness
(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid is unique due to its specific hydroxylation pattern and double bond configuration, which confer distinct chemical and biological properties. These features make it valuable for specialized research applications and differentiate it from other similar compounds .
Propriétés
IUPAC Name |
(5S,6E,8Z)-5,18-dihydroxyoctadeca-6,8-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c19-16-11-9-7-5-3-1-2-4-6-8-10-13-17(20)14-12-15-18(21)22/h6,8,10,13,17,19-20H,1-5,7,9,11-12,14-16H2,(H,21,22)/b8-6-,13-10+/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFAXJQGBOULPA-CQLUAUNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=CC=CC(CCCC(=O)O)O)CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCC/C=C\C=C\[C@H](CCCC(=O)O)O)CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747680 |
Source


|
| Record name | (5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021188-24-8 |
Source


|
| Record name | (5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B583440.png)








